1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine is a compound that belongs to the piperazine class of chemicals, which are heterocyclic organic compounds known for their diverse biological activities. This specific compound features a chlorophenyl group and a methylsulfonyl moiety, which contribute to its pharmacological properties. It is classified under the category of piperazine derivatives and is primarily studied for its potential therapeutic applications in various medical fields, including neurology and pain management.
The synthesis of 1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine can be achieved through several methods, typically involving the reaction of piperazine with appropriate chlorinated aromatic compounds and sulfonyl chlorides. A common approach includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and minimize byproducts. Characterization of the synthesized compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular formula for 1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine is C11H14ClN2O2S. The structure consists of a piperazine ring substituted with a 2-chlorophenyl group at one nitrogen atom and a methylsulfonyl group at the fourth position.
1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine can undergo several chemical reactions, which include:
These reactions are crucial for exploring the compound's derivatives, which may exhibit enhanced biological activity.
The mechanism of action for 1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine is primarily associated with its interaction with neurotransmitter receptors in the central nervous system. Specifically, it has been shown to act as an agonist at certain GABA receptors, influencing neuronal excitability and potentially providing therapeutic effects in conditions such as anxiety and pain.
Relevant data from studies indicate that these properties can influence both the pharmacokinetics and pharmacodynamics of the compound.
1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine has several scientific uses:
This compound exemplifies the versatility of piperazine derivatives in drug development, highlighting their importance in both academic research and pharmaceutical applications.
1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine features a piperazine core substituted at the N1 position by a 2-chlorophenyl group and at the N4 position by a methylsulfonyl (mesyl) moiety. Its molecular formula is C₁₁H₁₅ClN₂O₂S, with a molecular weight of 286.77 g/mol [4]. The compound exemplifies strategic bioisosteric principles: the mesyl group acts as a hydrogen-bond acceptor, mimicking carbonyl or sulfonamide functionalities in receptor targeting, while the ortho-chlorophenyl group provides steric bulk and electron-withdrawing properties [3] [7].
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₂S |
| Molecular Weight | 286.77 g/mol |
| SMILES | ClC1=CC=CC=C1C2NCCN(CC2)S(=O)(=O)C |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 45.5 Ų |
CAS No.: 34341-27-0
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 8012-96-2
CAS No.: 82-71-3